molecular formula C12H11ClN4O B2825409 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 86662-61-5

1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Numéro de catalogue B2825409
Numéro CAS: 86662-61-5
Poids moléculaire: 262.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” belongs to the class of triazoloquinazolines . Triazoloquinazolines have been identified as potent inhibitors of the PCAF bromodomain . They have been used in the development of novel PCAF inhibitors with potential anticancer activity .


Synthesis Analysis

The synthesis of triazoloquinazolines involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazoloquinazoline ring system . This ring system is crucial for the compound’s binding affinity towards the active site of histone acetyltransferase PCAF .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily associated with its role as a PCAF inhibitor . The compound is designed and synthesized to bind effectively with the active site of PCAF .

Applications De Recherche Scientifique

Synthesis and Pharmacological Investigation

  • H1-Antihistaminic Activity:
    • Research has shown that derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones, including those substituted with different groups, demonstrate potent H1-antihistaminic activity. These compounds were effective in protecting guinea pigs from histamine-induced bronchospasm. Notably, some derivatives were found to be more potent than the standard chlorpheniramine maleate and exhibited negligible sedation (Alagarsamy et al., 2009), (Alagarsamy et al., 2007), (Alagarsamy et al., 2008).

Synthesis and Structural Investigation

  • Novel Synthesis Methods and Structural Analysis:
    • Innovative synthesis methods have been developed for creating various [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives. These methods involve cyclization of different starting materials with one-carbon donors. Structural properties of these compounds have been explored using spectroscopy and X-ray crystallography (Crabb et al., 1999), (Wu et al., 2022).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties:
    • Studies have demonstrated that certain [1,2,4]triazolo[4,3-a]quinazolin-5-ones and their derivatives exhibit antibacterial and antifungal activities. These compounds showed effectiveness against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013), (Jantová et al., 2008).

Antihypertensive Activity

  • Antihypertensive Effects:
    • Research on [1,2,4]triazoloquinazolin-5-ones has also revealed their antihypertensive properties. Some compounds in this category were effective in lowering blood pressure in spontaneously hypertensive rats, suggesting their potential use in managing hypertension (Alagarsamy & Pathak, 2007).

Mécanisme D'action

The mechanism of action of “1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is suggested to be through PCAF binding . PCAF is a potential therapeutic target for the treatment of cancer, and this compound has been identified as a potent inhibitor of the PCAF bromodomain .

Orientations Futures

The future directions for “1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” could involve further exploration of its potential as a PCAF inhibitor . This could include the development of more potent derivatives and investigation of their anticancer activity .

Propriétés

IUPAC Name

1-(chloromethyl)-4-ethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-2-16-11(18)8-5-3-4-6-9(8)17-10(7-13)14-15-12(16)17/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGIXHVHWTYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86662-61-5
Record name 1-(chloromethyl)-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.